molecular formula C11H14BrNO2 B1376247 Tert-butyl 5-bromo-3-methylpicolinate CAS No. 1356037-30-3

Tert-butyl 5-bromo-3-methylpicolinate

Cat. No. B1376247
M. Wt: 272.14 g/mol
InChI Key: VYEFIDLPUQXRNR-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-methylpicolinate, also known as TBMP, is a chemical compound with the molecular formula C11H14BrNO2 . It has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of Tert-butyl 5-bromo-3-methylpicolinate consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 272.14 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 5-bromo-3-methylpicolinate has a molecular weight of 272.14 g/mol . Additional physical and chemical properties such as boiling point and storage conditions are not specified in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

Tert-butyl 5-bromo-3-methylpicolinate and its derivatives play a significant role in chemical synthesis and reactions. A study by Padwa et al. (2003) explored the preparation and Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally similar to tert-butyl 5-bromo-3-methylpicolinate. This research highlights its importance in the field of organic synthesis, particularly in the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

D'hooghe et al. (2006) reported on the novel synthesis of cis-3,5-disubstituted morpholine derivatives, where a tert-butyl group played a crucial role in the reaction process. This study emphasizes the versatility of tert-butyl groups in facilitating significant chemical transformations (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Kudo et al. (1998) investigated the synthesis and herbicidal activities of 4-Substituted 3-Aryl-5-tert-butyl-4-oxazolin-2-ones. The study demonstrates the potential of tert-butyl derivatives in agricultural chemistry, particularly in developing new herbicides (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).

Coordination Chemistry and Radiopharmaceutical Applications

Price et al. (2014) conducted research on yttrium coordination chemistry relevant to radiopharmaceuticals, using ligands synthesized with tert-butyl esters. This study underscores the role of tert-butyl derivatives in radiopharmaceutical applications, particularly in improving the synthesis and stability of complex ligands (Price, Cawthray, Adam, & Orvig, 2014).

Organic Materials and Luminescent Properties

Danel et al. (2002) synthesized a series of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes from 2-tert-butyl-9,10-anthraquinone. They explored the potential of these compounds in the development of blue-light-emitting diodes (LEDs). This research illustrates the significance of tert-butyl derivatives in the field of organic electronics and photonics (Danel, Huang, Lin, Tao, & Chuen, 2002).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 5-bromo-3-methylpicolinate is not available in the search results, it’s important to handle all chemical compounds with care. Always use personal protective equipment as required and ensure adequate ventilation . In case of exposure, seek medical attention .

properties

IUPAC Name

tert-butyl 5-bromo-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-5-8(12)6-13-9(7)10(14)15-11(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEFIDLPUQXRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-3-methylpicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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